[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate
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Overview
Description
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is a chemical compound with the molecular formula C19H23O4P. It is known for its unique structure, which includes an ethoxy group, a phenyl group, and a phosphoryl group attached to a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol and phenylmethyl butyrate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality and yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various alkoxy-substituted derivatives.
Scientific Research Applications
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. The ethoxy and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- (Methoxy(phenyl)phosphoryl)(phenyl)methyl butyrate
- (Ethoxy(phenyl)phosphoryl)(phenyl)methyl acetate
- (Ethoxy(phenyl)phosphoryl)(phenyl)methyl propionate
Uniqueness
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
866612-47-7 |
---|---|
Molecular Formula |
C19H23O4P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate |
InChI |
InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3 |
InChI Key |
UTMIEVSZSOVTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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